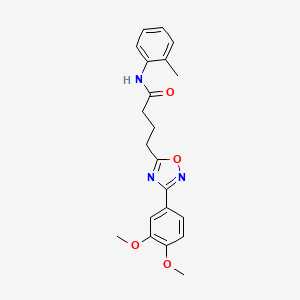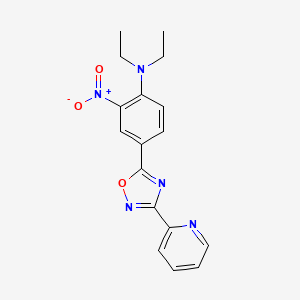
N,N-diethyl-2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DENAQ and is a member of the oxadiazole family.
Mecanismo De Acción
The mechanism of action of DENAQ is not fully understood. However, studies have suggested that DENAQ may act by inhibiting the activity of certain enzymes that are involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects:
Studies have shown that DENAQ has significant biochemical and physiological effects. DENAQ has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, DENAQ has been found to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using DENAQ in lab experiments is its high potency. DENAQ has been found to be effective at low concentrations, making it a cost-effective option for researchers. Additionally, DENAQ has low toxicity, making it a safe option for use in lab experiments.
However, one of the limitations of using DENAQ in lab experiments is its poor solubility in water. This can make it challenging to administer DENAQ to cells and animals in lab experiments.
Direcciones Futuras
There are several future directions for research on DENAQ. One potential direction is to explore the potential of DENAQ in the treatment of other diseases, such as autoimmune disorders. Additionally, researchers could investigate the potential of DENAQ in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, N,N-diethyl-2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has significant potential in various fields of scientific research. Its anti-inflammatory and anti-cancer properties make it a potential candidate for drug development. While there are limitations to using DENAQ in lab experiments, its high potency and low toxicity make it an attractive option for researchers. There are several future directions for research on DENAQ, and further studies are needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of DENAQ involves a multi-step process that requires expertise in organic chemistry. The initial step involves the condensation of 2-nitroaniline and ethyl acetoacetate to form an intermediate product. This intermediate product is then treated with hydrazine hydrate and acetic anhydride to form the final product, DENAQ.
Aplicaciones Científicas De Investigación
DENAQ has been found to have potential applications in various fields of scientific research. One of the primary applications of DENAQ is in the field of medicinal chemistry. DENAQ has been found to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
Propiedades
IUPAC Name |
N,N-diethyl-2-nitro-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-3-21(4-2)14-9-8-12(11-15(14)22(23)24)17-19-16(20-25-17)13-7-5-6-10-18-13/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQXQBNHCMAITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

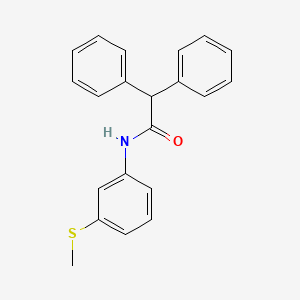
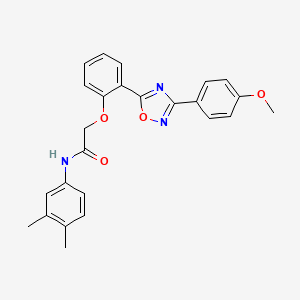
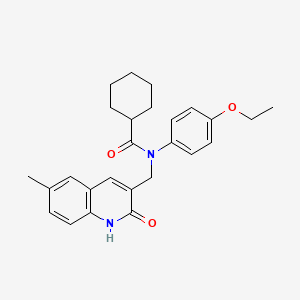

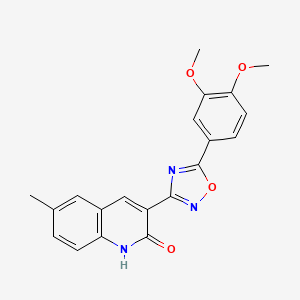
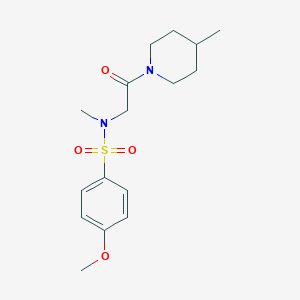
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7720198.png)
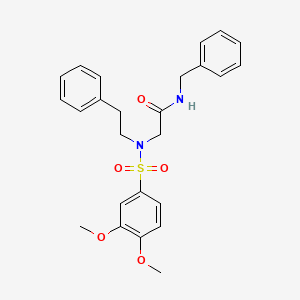

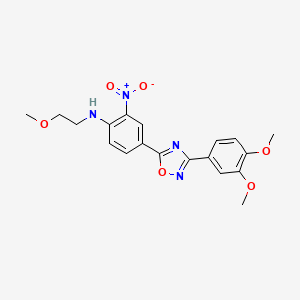


![(E)-N'-((1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7720253.png)
